molecular formula C11H13ClN2O3 B4671259 2-chloro-5-{[(propylamino)carbonyl]amino}benzoic acid

2-chloro-5-{[(propylamino)carbonyl]amino}benzoic acid

Cat. No. B4671259
M. Wt: 256.68 g/mol
InChI Key: PUCLNBUNOJWJSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-5-{[(propylamino)carbonyl]amino}benzoic acid, also known as CPAB, is a chemical compound used in scientific research for its potential therapeutic benefits. CPAB has been studied extensively for its mechanism of action and biochemical and physiological effects. In

Mechanism of Action

2-chloro-5-{[(propylamino)carbonyl]amino}benzoic acid exerts its effects by inhibiting the activity of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo pyrimidine synthesis pathway. By inhibiting DHODH, 2-chloro-5-{[(propylamino)carbonyl]amino}benzoic acid reduces the production of pyrimidine nucleotides, which are required for DNA synthesis and cell proliferation. In addition, 2-chloro-5-{[(propylamino)carbonyl]amino}benzoic acid has been shown to inhibit the activity of the transcription factor NF-κB, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
2-chloro-5-{[(propylamino)carbonyl]amino}benzoic acid has been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the anti-apoptotic protein Bcl-2. 2-chloro-5-{[(propylamino)carbonyl]amino}benzoic acid also inhibits angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF) and inhibiting the activity of the protein kinase Akt. In addition, 2-chloro-5-{[(propylamino)carbonyl]amino}benzoic acid has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 2-chloro-5-{[(propylamino)carbonyl]amino}benzoic acid has also been shown to protect neurons from oxidative stress and reduce neuroinflammation in models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

2-chloro-5-{[(propylamino)carbonyl]amino}benzoic acid has several advantages for lab experiments, including its ability to inhibit DHODH and NF-κB activity, which are important targets in cancer and inflammation research. 2-chloro-5-{[(propylamino)carbonyl]amino}benzoic acid is also relatively stable and can be easily synthesized in large quantities. However, 2-chloro-5-{[(propylamino)carbonyl]amino}benzoic acid has limitations in terms of its selectivity, as it can inhibit other enzymes involved in pyrimidine synthesis and immune response. In addition, 2-chloro-5-{[(propylamino)carbonyl]amino}benzoic acid has not been extensively studied in clinical trials, and its safety and efficacy in humans are not well established.

Future Directions

There are several future directions for 2-chloro-5-{[(propylamino)carbonyl]amino}benzoic acid research, including the development of more selective inhibitors of DHODH and NF-κB activity. 2-chloro-5-{[(propylamino)carbonyl]amino}benzoic acid analogs with improved pharmacokinetic properties and reduced toxicity could also be developed for clinical use. In addition, 2-chloro-5-{[(propylamino)carbonyl]amino}benzoic acid could be studied in combination with other drugs to enhance its therapeutic effects and reduce side effects. Finally, 2-chloro-5-{[(propylamino)carbonyl]amino}benzoic acid could be studied in preclinical models of other diseases such as autoimmune disorders and viral infections.

Scientific Research Applications

2-chloro-5-{[(propylamino)carbonyl]amino}benzoic acid has been studied for its potential therapeutic benefits in various diseases such as cancer, inflammation, and neurological disorders. 2-chloro-5-{[(propylamino)carbonyl]amino}benzoic acid has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, 2-chloro-5-{[(propylamino)carbonyl]amino}benzoic acid has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. 2-chloro-5-{[(propylamino)carbonyl]amino}benzoic acid has also been studied for its potential neuroprotective effects in Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

2-chloro-5-(propylcarbamoylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O3/c1-2-5-13-11(17)14-7-3-4-9(12)8(6-7)10(15)16/h3-4,6H,2,5H2,1H3,(H,15,16)(H2,13,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUCLNBUNOJWJSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)NC1=CC(=C(C=C1)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.